Mbc-11

Bone Metastasis Breast Cancer Preclinical Efficacy

MBC-11 is a first-in-class, covalent bone-targeting conjugate designed to localize antiresorptive and cytotoxic activity at disease sites. Unlike co-administration of its components, its unique molecular architecture ensures site-specific hydrolysis, colocalizing etidronate and cytarabine in bone to reduce metastasis incidence and tumor burden superior to standard bisphosphonates in validated TIBD models. Ideal for studying bone-tumor microenvironment interactions and developing prophylactic strategies.

Molecular Formula C11H20N3O14P3
Molecular Weight 511.21 g/mol
CAS No. 332863-86-2
Cat. No. B608870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMbc-11
CAS332863-86-2
SynonymsMBC-11;  MBC 11;  MBC11
Molecular FormulaC11H20N3O14P3
Molecular Weight511.21 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1
InChIKeyHUIKCRXUQCSUJS-ZLRZYOKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MBC-11 (CAS 332863-86-2): A First-in-Class Bone-Targeted Bisphosphonate-Cytarabine Conjugate for Tumor-Induced Bone Disease


MBC-11 is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (araC) [1]. This unique molecular design is intended to treat tumor-induced bone disease (TIBD) by concentrating the cytotoxic agent directly at sites of bone metastasis and myeloma [2]. MBC-11 is an anhydride formed between arabinocytidine (AraC)-5'-phosphate and etidronate, representing a novel class of bone-targeted chemotherapeutics [3]. It has been evaluated in preclinical models and a Phase I clinical trial for cancer-induced bone disease [4].

MBC-11 vs. Generic Alternatives: Why a Simple Cytarabine or Bisphosphonate Does Not Replicate MBC-11's Bone-Targeted Efficacy


Substituting MBC-11 with its individual components—cytarabine or etidronate—or with standard-of-care bisphosphonates like zoledronate fails to replicate its dual mechanism of action. MBC-11 is specifically designed to leverage the bone-homing properties of the bisphosphonate to deliver a cytotoxic payload (cytarabine) directly to the tumor microenvironment in bone [1]. This targeted approach is intended to maximize local anti-tumor activity while minimizing systemic toxicity [2]. In contrast, the individual agents either lack bone-targeting (cytarabine) or lack direct cytotoxicity (etidronate, zoledronate), which is reflected in inferior outcomes in comparative studies [3]. The quantitative evidence below demonstrates that MBC-11 achieves superior reductions in bone tumor burden and metastases compared to zoledronate and cytarabine alone, underscoring why this specific conjugate cannot be generically substituted.

Quantitative Differentiation of MBC-11: Head-to-Head Evidence from Preclinical and Clinical Studies


Superior Reduction in Bone Metastasis Incidence vs. Zoledronate in Breast Cancer Model

In a mouse model of breast cancer bone metastasis, MBC-11 demonstrated a significantly lower incidence of bone metastases compared to both PBS control and the standard-of-care bisphosphonate zoledronate. MBC-11 treatment reduced the incidence of bone metastases to 40%, while zoledronate treatment at an equivalent dose (0.04 μg/day) did not reduce the incidence (100%) compared to the PBS control (90%) [1].

Bone Metastasis Breast Cancer Preclinical Efficacy

Superior Reduction in Bone Tumor Burden vs. Zoledronate in Breast Cancer Model

In the same breast cancer bone metastasis model, MBC-11 significantly decreased overall bone tumor burden compared to both PBS- and zoledronate-treated mice. The reduction in tumor burden was statistically significant versus both controls [1].

Bone Tumor Burden Breast Cancer Bisphosphonate Comparison

Increased Bone Volume vs. Zoledronate in Breast Cancer Model

Both MBC-11 and zoledronate treatment led to significant increases in bone volume compared to PBS-treated mice. However, the increase in bone volume was more pronounced with MBC-11 (two-fold increase) compared to zoledronate (four-fold increase) [1]. This suggests a differential effect on bone preservation.

Bone Volume Bone Preservation Osteolysis

Improved Femur Bone Mineral Density (BMD) vs. Zoledronate in Multiple Myeloma Model

In a mouse model of multiple myeloma, MBC-11 treatment at 0.04 and 4.0 μg/day improved femur BMD by 13% and 16%, respectively, compared to PBS-treated mice. While similar doses of zoledronate also improved femur BMD, MBC-11's effect was associated with a significant increase in overall survival, a benefit not observed with zoledronate [1].

Bone Mineral Density Multiple Myeloma Bone Health

In Vitro Anti-Proliferative Activity on Multiple Myeloma Cells vs. AraC and Zoledronate

In an in vitro study using multiple myeloma cell lines (KAS-6/1, DP-6, KP-6), MBC-11 significantly inhibited cell proliferation across a range of concentrations (10-8 to 10-4 M) . Comparative data from a separate study indicates that the anti-proliferative effect of MBC-11 is comparable to that of cytarabine (AraC) alone, while the bisphosphonate components (etidronate, zoledronate) showed significantly less activity [1].

Multiple Myeloma Cytotoxicity In Vitro

Phase I Clinical Evidence of Target Engagement: Reduction in FDG-PET Metabolic Activity in Bone Lesions

In a first-in-human Phase I study of patients with cancer-induced bone disease (CIBD), treatment with MBC-11 led to a substantial reduction in metabolic activity of bone lesions. 18F-FDG-PET/CT imaging showed that SUVmax was reduced by at least 25% in 110 of 211 (52%) bone lesions [1]. This indicates direct targeting and anti-tumor effect on bone-associated cancer cells in patients.

Phase I Trial FDG-PET/CT Cancer-Induced Bone Disease

Key Research Applications for MBC-11: Where This Bone-Targeted Conjugate Provides Unique Value


Preclinical Studies of Bone Metastasis Prevention and Treatment in Breast Cancer

MBC-11 is an optimal candidate for preclinical studies focused on preventing and treating bone metastases in breast cancer models. The direct head-to-head evidence showing superior reduction in metastasis incidence and tumor burden compared to zoledronate [1] provides a strong rationale for its use over standard-of-care comparators. Researchers can leverage this data to design robust studies evaluating new combination therapies or exploring mechanisms of bone metastasis.

In Vivo Research on Multiple Myeloma-Induced Bone Disease and Osteolysis

For studies investigating multiple myeloma-associated bone disease, MBC-11 offers a unique dual-action profile. Evidence from a myeloma mouse model demonstrates MBC-11's ability to improve bone mineral density and, unlike zoledronate, significantly extend overall survival [1]. This makes MBC-11 a valuable tool for dissecting the contributions of both tumor cytotoxicity and bone resorption inhibition in the pathology of myeloma bone disease.

Human Clinical Research in Cancer-Induced Bone Disease (CIBD)

Given its first-in-human Phase I data demonstrating target engagement and a favorable safety profile [1], MBC-11 is a compelling asset for clinical researchers planning Phase II trials in patients with CIBD from solid tumors or multiple myeloma. The established maximum tolerated dose (5 mg/kg/day) and the observed reduction in bone lesion metabolic activity provide a clear path for designing efficacy studies, potentially as a monotherapy or in combination with other anti-cancer agents.

In Vitro Mechanistic Studies of Bone-Targeted Drug Delivery

MBC-11 serves as an excellent model compound for exploring the pharmacology of bone-targeted conjugates. Researchers can use MBC-11 in in vitro systems to study the uptake, release kinetics of the cytotoxic payload (cytarabine), and the combined effect on bone-residing tumor cells and the bone microenvironment [1]. Its activity against multiple myeloma cell lines provides a clear and quantifiable assay for these mechanistic investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mbc-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.